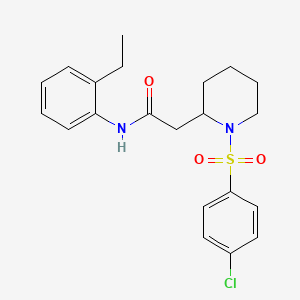

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-2-16-7-3-4-9-20(16)23-21(25)15-18-8-5-6-14-24(18)28(26,27)19-12-10-17(22)11-13-19/h3-4,7,9-13,18H,2,5-6,8,14-15H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMPJGGSZRLAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetamide formation. Common reagents might include piperidine, 4-chlorobenzenesulfonyl chloride, and 2-ethylphenylamine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.

Substitution: The aromatic ring with the chlorine substituent is likely to undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitrating agents, halogens, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups could play roles in binding to active sites or altering molecular interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Target Compound vs. Acetamides are less acidic (pKa ~0–5) than sulfonamides (pKa ~10), which may improve membrane permeability . The 2-ethylphenyl group in the target introduces steric hindrance compared to W-15’s phenethyl, possibly reducing off-target effects .

Target vs. Piperidin-4-yl Analogues :

Target vs. N-Substituted 2-Arylacetamides :

- The target’s sulfonyl-piperidine linker contrasts with the pyrazolyl or dichlorophenyl cores in other acetamides. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to ether or amine linkers .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H22ClN2O3S

- Molecular Weight : 424.92 g/mol

The presence of the chlorophenyl and ethylphenyl groups enhances its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor signaling pathways, influencing various biological effects.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that piperidine derivatives possess significant antimicrobial properties. The sulfonamide moiety contributes to antibacterial action, while the piperidine structure is associated with anesthetic effects and glucose regulation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts including neurodegenerative diseases and urolithiasis .

- Anticancer Potential : Similar compounds have demonstrated anticancer activity, suggesting that this compound could be explored for cancer treatment applications .

- Hypoglycemic Effects : Some studies suggest that derivatives containing the piperidine nucleus can help regulate plasma glucose levels, indicating potential for diabetes management .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperidine derivatives:

- A study conducted by Nithiya et al. (2011) highlighted the antibacterial activity of synthesized piperidine compounds against various bacterial strains. The results indicated a correlation between structural modifications and enhanced activity .

- Another research effort involved docking studies that elucidated the interactions between these compounds and amino acids in target proteins. This provided insights into their binding affinities and potential therapeutic mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methylphenyl)acetamide | Contains fluorine; similar structure | Anticancer activity |

| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative; similar aromatic groups | Anticancer activity |

| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure; similar substitutions | Antimicrobial properties |

This table illustrates how structural variations can influence the biological activities of related compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves:

Sulfonylation : Reacting piperidine derivatives with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, nitrogen atmosphere) to form the sulfonamide intermediate .

Amide Coupling : Introducing the 2-ethylphenylacetamide moiety via coupling reactions (e.g., EDC/HOBt-mediated acylation) in polar aprotic solvents like DMF .

Optimization Strategies :

- Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst loading .

- Monitor reaction progress via TLC or HPLC to minimize side products .

- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., piperidine ring conformation, sulfonyl/acetamide linkages) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C21H24ClN2O3S, calc. 443.1 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase, cyclooxygenase) at 1–100 µM concentrations .

- Cell Viability Assays : Use MTT/WST-1 in cancer (HeLa, MCF-7) or neuronal (SH-SY5Y) cell lines .

- Binding Assays : Radioligand displacement studies for GPCRs or ion channels (e.g., σ receptors) .

Q. How do structural features like the 4-chlorophenylsulfonyl group influence bioactivity?

- Methodological Answer :

- Sulfonamide Group : Enhances target binding via hydrogen bonding with active-site residues (e.g., carbonic anhydrase) .

- Piperidine Ring : Modulates lipophilicity and CNS penetration; substituents (e.g., 2-ethylphenyl) improve selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?

- Methodological Answer :

- Systematic Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency .

- Scaffold Hopping : Compare with thienopyrimidine or chromeno analogs to identify core-dependent activity .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., pH, serum concentration) .

- Orthogonal Assays : Combine binding (SPR) and functional (cAMP accumulation) assays to confirm target engagement .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and independent studies to identify confounding variables (e.g., impurity levels) .

Q. What in silico tools predict metabolic pathways and potential toxicities?

- Methodological Answer :

- Metabolism Prediction : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfonyl group oxidation) .

- Toxicity Screening : Test for hERG inhibition (PatchClamp) and hepatotoxicity (HepG2 assays) .

Q. How can synergistic effects with existing therapeutics be evaluated?

- Methodological Answer :

- Combination Index (CI) : Use Chou-Talalay method in cell lines (e.g., cisplatin-resistant A549) .

- Transcriptomics : RNA-seq to identify pathways co-regulated with standard drugs (e.g., paclitaxel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.